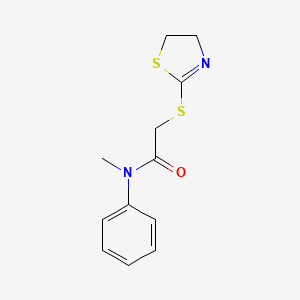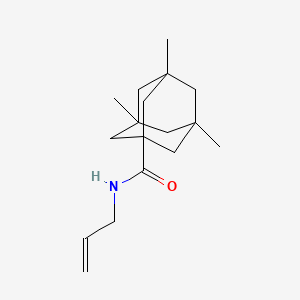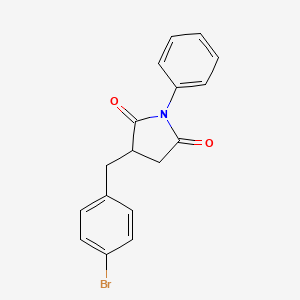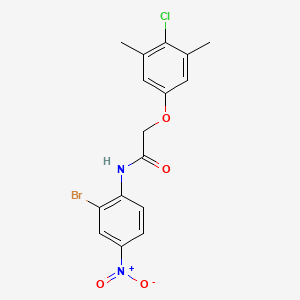![molecular formula C9H17O6P B4891788 dimethyl 2-[ethoxy(methyl)phosphoryl]succinate](/img/structure/B4891788.png)
dimethyl 2-[ethoxy(methyl)phosphoryl]succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-[ethoxy(methyl)phosphoryl]succinate is a chemical compound that has been widely used in scientific research due to its unique properties. It is commonly known as DMMP-succinate and is a derivative of succinic acid. DMMP-succinate is an important intermediate in the synthesis of organophosphorus compounds, which are widely used in various fields such as agriculture, medicine, and industry.
Wirkmechanismus
DMMP-succinate acts as a phosphonate ester that can be hydrolyzed to release phosphonic acid. The released phosphonic acid can then interact with various enzymes and proteins, leading to changes in their activity and function. DMMP-succinate has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses.
Biochemical and Physiological Effects
DMMP-succinate has been shown to have various biochemical and physiological effects. It has been found to cause oxidative stress and damage to DNA, leading to cell death. DMMP-succinate has also been shown to disrupt the function of mitochondria, leading to energy depletion and cell death. In addition, DMMP-succinate has been found to affect the immune system, leading to changes in cytokine production and immune cell function.
Vorteile Und Einschränkungen Für Laborexperimente
DMMP-succinate has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods without significant degradation. However, DMMP-succinate has some limitations. It is highly toxic and can pose health risks to researchers if not handled properly. It is also difficult to handle due to its high volatility and tendency to evaporate.
Zukünftige Richtungen
There are several future directions for research involving DMMP-succinate. One area of interest is the development of new organophosphorus compounds with improved biological and pharmacological activities. Another area of interest is the investigation of the mechanisms underlying the biochemical and physiological effects of DMMP-succinate. Additionally, there is a need for the development of safer and more efficient methods for handling and using DMMP-succinate in laboratory experiments.
Synthesemethoden
DMMP-succinate can be synthesized through a multistep process involving the reaction of succinic acid with phosphorus oxychloride, followed by the reaction of the resulting product with ethyl alcohol and then with dimethyl sulfate. The final product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
DMMP-succinate has been extensively used in scientific research as a precursor for the synthesis of various organophosphorus compounds. These compounds have been found to have a wide range of biological and pharmacological activities, including antitumor, antiviral, and antimicrobial properties. DMMP-succinate is also used in the synthesis of pesticides and herbicides.
Eigenschaften
IUPAC Name |
dimethyl 2-[ethoxy(methyl)phosphoryl]butanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17O6P/c1-5-15-16(4,12)7(9(11)14-3)6-8(10)13-2/h7H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQIMZALXDQEAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C)C(CC(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17O6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethyl 2-[ethoxy(methyl)phosphoryl]butanedioate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol](/img/structure/B4891734.png)
![3-[4-(benzylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4891745.png)
![2-amino-2',5-dioxo-7-phenyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4891750.png)
![1-(2-pyridinyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine](/img/structure/B4891755.png)
![3-({[1-(carboxymethyl)-1H-1,2,4-triazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4891757.png)

![3-(2-methoxyphenyl)-2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B4891768.png)
![4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B4891785.png)
![2-iodo-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4891798.png)
![1-[(4-chlorobenzyl)thio]-3-(4-chlorophenoxy)-2-propanol](/img/structure/B4891804.png)
![N-[5-({2-[(4-fluoro-3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B4891806.png)